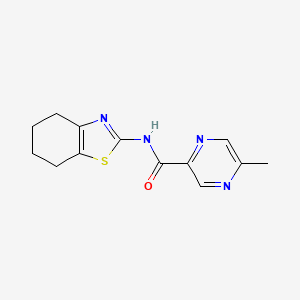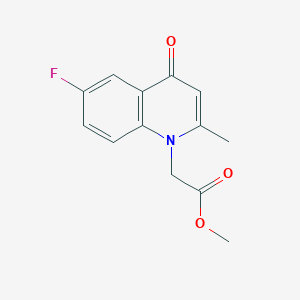
methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinolones, which are known for their broad-spectrum antibacterial activity. In recent years, researchers have been exploring the synthesis, mechanism of action, and physiological effects of this compound to better understand its potential applications.
Wissenschaftliche Forschungsanwendungen
Novel Fluorophores for Biomedical Analysis
A study by Hirano et al. (2004) introduced 6-methoxy-4-quinolone (6-MOQ) as a novel fluorophore derived from the oxidation of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This compound, closely related to methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, showcases potential as a fluorescent labeling reagent for biomedical analysis due to its stability and strong fluorescence unaffected by pH changes (Hirano et al., 2004).
Bioactive Compound Synthesis
Riadi et al. (2021) described the synthesis and biological evaluation of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines. This derivative, synthesized via the S-arylation method, has been characterized through NMR, Raman, and infrared spectroscopy, highlighting its potential as an effective anti-cancer agent and emphasizing the importance of quinoline derivatives in the development of novel therapeutics (Riadi et al., 2021).
Antibacterial Quinolones
Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including compounds with oxazole substituents, demonstrating significant in vitro antibacterial activity. This research underscores the therapeutic potential of fluoroquinolone derivatives in combating bacterial infections, with modifications at specific positions on the quinoline ring structure enhancing antibacterial efficacy (Cooper et al., 1990).
Wirkmechanismus
Target of Action
It is structurally similar to fluoroquinolones, a class of antibacterials . Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Mode of Action
Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and ultimately leading to bacterial death .
Biochemical Pathways
Fluoroquinolones, due to their inhibition of dna gyrase and topoisomerase iv, disrupt dna replication, transcription, repair, and recombination in bacteria .
Result of Action
Fluoroquinolones, due to their inhibition of dna gyrase and topoisomerase iv, lead to the cessation of dna replication, resulting in bacterial death .
Eigenschaften
IUPAC Name |
methyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWNTVALCHHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

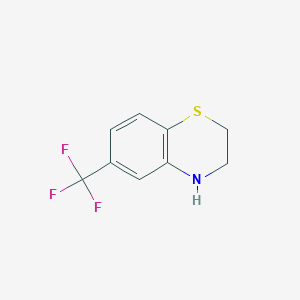
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
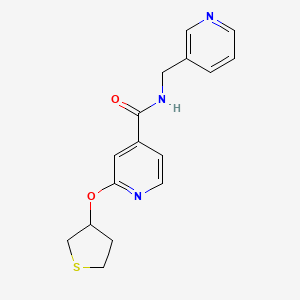
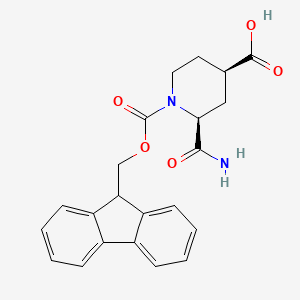

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

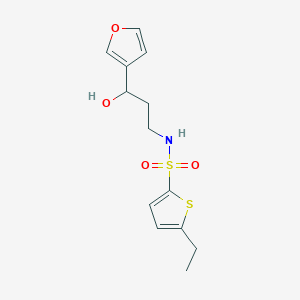

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)
